molecular formula C15H9ClO2 B1232839 4'-Chloroaurone

4'-Chloroaurone

Cat. No.: B1232839
M. Wt: 256.68 g/mol
InChI Key: JIWJNEVCSMZRGO-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Chloroaurone is a chemical compound of interest in scientific research, particularly in the fields of medicinal chemistry and pharmacology. As a member of the aurone family, it serves as a valuable scaffold for the development and study of novel bioactive molecules. Researchers utilize this compound primarily as a reference standard in analytical studies and as a building block in synthetic chemistry. Its properties are investigated for potential applications in various biochemical pathways. This product is intended for laboratory research purposes only and is not classified as a drug or approved for any form of human or animal use. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and national regulations.

Properties

Molecular Formula

C15H9ClO2

Molecular Weight

256.68 g/mol

IUPAC Name

(2Z)-2-[(4-chlorophenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C15H9ClO2/c16-11-7-5-10(6-8-11)9-14-15(17)12-3-1-2-4-13(12)18-14/h1-9H/b14-9-

InChI Key

JIWJNEVCSMZRGO-ZROIWOOFSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)Cl)O2

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC=C(C=C3)Cl)/O2

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)Cl)O2

Synonyms

4'-chloroaurone

Origin of Product

United States

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula : C₁₅H₉ClO₂ .
  • Molecular Weight : 256.03 g/mol .
  • Synthesis: Early methods involved Claisen-Schmidt condensation of 2-hydroxyacetophenone with 4-chlorobenzaldehyde under basic conditions, followed by cyclization using mercury(II) acetate . Modern approaches employ gold(I)-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols for higher stereoselectivity .

Its structural revision in 2007 highlighted challenges in natural product identification, as initial spectral data were erroneously matched to isocoumarin derivatives .

Comparison with Similar Compounds

Aurones and related flavonoids share core structural motifs but differ in substitution patterns, which critically influence their biological and chemical properties. Below is a comparative analysis of 4′-chloroaurone with structurally analogous compounds.

Table 2: Bioactivity Profiles of 4′-Chloroaurone and Analogues

Compound Antioxidant Activity (IC₅₀, DPPH) Antimicrobial Activity Additional Bioactivities Source
4′-Chloroaurone 22.2 µM Moderate vs. S. aureus Antiparasitic (Leishmania spp.) Marine algae
Z-2′-Hydroxyaurone 18.5 µM High vs. E. coli Anti-inflammatory (COX-2 inhibition) Synthetic
5-HMF 27.1 µM None reported ROS scavenging; membrane protection Marine algae
Dalmaisione D Not reported Antifungal Cytotoxic (HeLa cells) Plant extraction
  • Antioxidant Mechanism : The 4′-chloro substituent enhances radical stabilization compared to methoxy or hydroxyl groups in analogues like Dalmaisione D .
  • Selectivity : 4′-Chloroaurone shows specificity against Gram-positive bacteria, whereas 2′-hydroxyaurone targets Gram-negative strains due to its polar hydroxyl group .

Stability and Structural Challenges

  • Misidentification Risks: Early studies misassigned 4′-chloroaurone as 3-(4′-chlorophenyl)-isocoumarin due to overlapping NMR signals, a pitfall avoided in non-chlorinated aurones .
  • Thermodynamic Stability : The Z-configuration of 4′-chloroaurone is more stable than E-isomers, contrasting with 2′-hydroxyaurone, where E-isomers dominate .

Preparation Methods

Varma’s Aldol-like Condensation with Neutral Alumina

The foundational method for aurone synthesis, developed by Varma et al., involves the condensation of benzofuran-3(2H)-ones with substituted benzaldehydes in the presence of neutral alumina. For 4'-chloroaurone, this protocol begins with the preparation of 3,4-dihydroxybenzaldehyde, which undergoes tert-butyldimethylsilyl (TBDMS) protection using tert-butyldimethylsilyl chloride and imidazole to yield the protected aldehyde 5 . Subsequent condensation with benzofuranone 4 (derived from phenoxyacetic acid cyclization via polyphosphoric acid) on neutral alumina in dichloromethane affords the TBDMS-protected aurone intermediate. Deprotection with tetrabutylammonium fluoride (TBAF) yields this compound in 72–85% overall yield (Scheme 1).

Key Optimization :

  • Neutral alumina enhances regioselectivity by promoting aldol condensation without side reactions.

  • TBDMS protection prevents oxidation of catechol moieties during condensation.

Lawrence’s Modified Friedel-Crafts Cyclization

Lawrence et al. adapted Varma’s method for tubulin-binding aurone derivatives, employing a polyphosphoric acid (PPA)-mediated cyclization of phenoxyacetic acid 3 to generate benzofuranone 4 (Scheme 2). The use of PPA at 80°C for 8 hours ensures efficient intramolecular cyclization, achieving yields of 68–75% for the benzofuranone intermediate. Subsequent condensation with 4-chlorobenzaldehyde under alumina catalysis and TBAF deprotection delivers this compound in 70% yield.

Limitations :

  • Prolonged reaction times (8–12 hours) for PPA cyclization.

  • Requires handling of corrosive PPA, complicating scalability.

Transition-Metal-Catalyzed Cyclizations

Gold(I)-Catalyzed Cycloisomerization

A breakthrough in aurone synthesis emerged with gold(I)-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols, enabling structural revision of natural this compound. Harkat et al. developed a three-step protocol:

  • Alkynol Formation : Addition of lithium arylacetylides to salicylaldehydes yields 2-(1-hydroxyprop-2-ynyl)phenols 13 (64–99% yield).

  • Gold(I)-Catalyzed Cyclization : Using AuCl (10 mol%) and K₂CO₃ (10 mol%) in acetonitrile, 13 undergoes cyclization to arylidene alcohol 14 (70–86% yield).

  • MnO₂ Oxidation : Oxidation of 14 with manganese dioxide furnishes this compound 15 in 83% yield (Scheme 4).

Structural Revision :

  • Initial misassignment of this compound as a Z-aurone was corrected via gold-catalyzed synthesis, revealing its true structure as 3-(4'-chloroisocoumarin).

Advantages :

  • Mild conditions (room temperature, short reaction times).

  • High Z-selectivity due to gold’s π-acidity.

Mercury- and Copper-Mediated Cyclizations

Agrawal et al. demonstrated Z-selective aurone synthesis via cyclization of 2'-hydroxychalcones using mercury(II) acetate or copper(II) bromide.

Mercury(II) Acetate Protocol :

  • Conditions : Hg(OAc)₂ in pyridine, reflux (10–15 minutes).

  • Outcome : this compound obtained in 89% yield as the pure Z-isomer.

Copper(II) Bromide Protocol :

  • Conditions : CuBr₂ in DMSO, reflux (60–90 minutes).

  • Outcome : 76% yield with retention of Z-configuration.

Comparative Data :

ReagentSolventTime (min)Yield (%)Selectivity
Hg(OAc)₂Pyridine1589Z > 99%
CuBr₂DMSO9076Z > 95%

Oxidative Cyclization Strategies

Thallium(III) Nitrate-Mediated Oxidation

Thanigaimalai and Yang reported oxidative cyclization of 2-hydroxy-6-cyclohexylmethoxychalcones 18 using thallium(III) nitrate in methanol. Electron-withdrawing substituents (e.g., Cl) on ring B direct cyclization to aurones rather than isoflavones. For this compound:

  • Conditions : Tl(NO₃)₃, MeOH, 65°C, 24 hours.

  • Yield : 78% after recrystallization.

Mechanistic Insight :

  • Thallium(III) facilitates single-electron oxidation, triggering radical cyclization.

Emerging Methodologies

Steglich Esterification-Suzuki Coupling Hybrid

A hybrid approach combines Steglich esterification with Suzuki coupling to access diversely substituted aurones. For this compound:

  • Esterification : 2-Hydroxyacetophenone with 3,3-dibromoacrylic acid yields α,β-unsaturated ester 7 (82% yield).

  • Suzuki Coupling : Palladium-catalyzed coupling with 4-chlorophenylboronic acid installs the 4'-chloro substituent (75% yield).

Advantage :

  • Enables late-stage diversification of the aurone scaffold .

Q & A

Q. How should interdisciplinary teams collaborate to explore this compound’s ecological roles (e.g., marine symbiosis)?

  • Methodological Answer : Integrate marine ethnobotany (field sampling of Spatoglossum variabile) with metabolomics (LC-HRMS) and microbial co-culture assays. Use network pharmacology to map compound interactions within host-parasite systems .

Key Recommendations

  • For structural studies : Prioritize multi-technique validation (NMR, X-ray, HRMS) to avoid misassignment .
  • For bioactivity : Use standardized OECD protocols to ensure cross-study comparability .
  • For data conflicts : Apply mixed-methods frameworks (e.g., FINER criteria) to refine hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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